molecular formula C10H16N2O7 B12331957 5-Hydroxymethyl-5,6-dihydrouridine

5-Hydroxymethyl-5,6-dihydrouridine

Cat. No.: B12331957
M. Wt: 276.24 g/mol
InChI Key: KOPMEOOYZLDBNC-KWCDMSRLSA-N
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Description

5-HydroxyMethyl uridine is a nucleoside with the chemical formula C10H14N2O7. It is a white crystalline solid, soluble in water and alcohol, but insoluble in non-polar solvents . This compound is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a hydroxymethyl group.

Preparation Methods

The preparation of 5-HydroxyMethyl uridine can be achieved through several synthetic routes. Two common methods include:

Chemical Reactions Analysis

5-HydroxyMethyl uridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 5-formyluridine or further to 5-carboxyuridine.

    Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include 5-formyluridine and 5-carboxyuridine .

Scientific Research Applications

5-HydroxyMethyl uridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-HydroxyMethyl uridine involves its incorporation into nucleic acids. It can be phosphorylated by specific kinases, such as 5-hydroxymethyluridine DNA kinase, which transfers the gamma phosphate from ATP to the hydroxymethyl moiety of 5-HydroxyMethyl uridine in polymeric DNA . This modification can affect the stability and function of nucleic acids, influencing various biological processes.

Comparison with Similar Compounds

5-HydroxyMethyl uridine is similar to other modified nucleosides, such as:

The uniqueness of 5-HydroxyMethyl uridine lies in its specific hydroxymethyl modification, which provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H16N2O7

Molecular Weight

276.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h4-7,9,13-16H,1-3H2,(H,11,17,18)/t4?,5-,6-,7-,9-/m1/s1

InChI Key

KOPMEOOYZLDBNC-KWCDMSRLSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO

Origin of Product

United States

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